molecular formula C24H19ClN4O2S B2851658 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326907-79-2

6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2851658
CAS No.: 1326907-79-2
M. Wt: 462.95
InChI Key: NBHGAKDOXRWOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group, a 2,5-dimethylbenzyl group at position 3, and a methyl group at position 3. The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 4-chlorophenyl group may contribute to hydrophobic interactions in biological targets . The 2,5-dimethylbenzyl substituent likely influences steric and electronic properties, modulating binding affinity .

Properties

IUPAC Name

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2,5-dimethylphenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c1-13-4-5-14(2)17(10-13)11-29-12-26-23-19(24(29)30)15(3)20(32-23)22-27-21(28-31-22)16-6-8-18(25)9-7-16/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHGAKDOXRWOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidinone Derivatives

  • Compound 3c (): Structure: 4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one. Key Differences:
  • Hydroxy group at position 5 vs. methyl group in the target compound.
  • Methylsulfanyl substituent at position 2 vs. absence in the target.
    • Properties:
  • Melting point: 177–179°C (lower than typical oxadiazole-containing analogs, likely due to increased polarity from the hydroxy group) .
  • IR spectrum: Strong absorption at 1748 cm⁻¹ (C=O stretch), absent in the target compound due to oxadiazole substitution .

Pyrazoline and Tetrazole Hybrids

  • Compound 6 ():
    • Structure: 3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
    • Key Differences:
  • Pyrazoline core vs. thienopyrimidinone in the target.
  • Carbothioamide group at position 1 vs. oxadiazole in the target.
    • Properties:
  • Melting point: 210–211°C (higher than the target compound, attributed to hydrogen bonding from NH and NH₂ groups) .
  • Biological Activity: Demonstrated antimicrobial activity (unreported for the target compound) .

Coumarin-Tetrazole Hybrids ()

  • Compound 4i: Structure: Combines pyrimidinone, coumarin, and tetrazole moieties. Key Differences:
  • Coumarin substituent introduces fluorescence properties, absent in the target compound.
  • Tetrazole ring enhances metal-binding capacity vs. oxadiazole’s metabolic stability .

Table 1: Comparative Analysis of Key Parameters

Compound Core Structure Key Substituents Melting Point (°C) Notable Bioactivity
Target Compound Thienopyrimidinone 1,2,4-Oxadiazole, 2,5-dimethylbenzyl Not reported Hypothesized kinase inhibition
Compound 3c Thienopyrimidinone 5-Hydroxy, methylsulfanyl 177–179 Unreported
Compound 6 Pyrazoline Carbothioamide, tetrahydroindole 210–211 Antimicrobial
Compound 4i Pyrimidinone Coumarin, tetrazole Not reported Anticancer (in silico)

Electronic Effects

  • The 2,5-dimethylbenzyl group may reduce solubility compared to the hydroxy group in Compound 3c, as evidenced by lower melting points in polar analogs .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of thiophene precursors with oxadiazole-forming reagents, a method less labor-intensive than the multi-step routes required for coumarin-tetrazole hybrids .
  • Biological Potential: While direct activity data for the target compound is unavailable, structural analogs like Compound 6 () show antimicrobial efficacy, suggesting possible overlapping targets. The oxadiazole moiety may also confer anti-inflammatory properties, as seen in related scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.